molecular formula C12H17N2O3P B1436160 diethyl (4-amino-1H-indol-6-yl)phosphonate CAS No. 2140326-89-0

diethyl (4-amino-1H-indol-6-yl)phosphonate

Cat. No. B1436160
CAS RN: 2140326-89-0
M. Wt: 268.25 g/mol
InChI Key: YVPDAWQDHZOHEF-UHFFFAOYSA-N
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Description

Diethyl (4-amino-1H-indol-6-yl)phosphonate (DEAIP) is a synthetic compound that has been widely studied for its potential applications in scientific research. DEAIP is an organophosphonate that has been found to have a wide range of biochemical and physiological effects on cells and organisms. DEAIP has been used in a variety of laboratory experiments, including cell culture and animal studies, to investigate its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

Anti-HIV Activity

Indole derivatives have been reported to show potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to evaluate their effectiveness against HIV-1 .

Mass Spectral Analysis

Mass spectrometry can confirm the molecular weight and provide structural insights through potential fragmentation patterns. This technique is essential for characterizing synthesized compounds and inferring their applications .

Anti-corrosion Properties

Some indole derivatives are studied for their anti-corrosion properties. These compounds can be applied in materials science to protect metals from corrosion .

Antimicrobial Properties

Indole derivatives can possess antimicrobial properties, making them useful in the development of new antibiotics or disinfectants .

Antioxidant Properties

The antioxidant properties of indole derivatives make them candidates for use in pharmaceuticals and nutraceuticals to combat oxidative stress .

Synthesis of Phosphonates

Indole derivatives are used in the synthesis of phosphonates, which have various applications including medicinal chemistry and agriculture .

Signalling Molecules

Indoles act as signalling molecules between bacteria and plants, and play a role in human gut microbiome communication. This property could be harnessed in biotechnological applications .

Flavour and Fragrance Industry

Due to their unique aroma profile, indoles are valuable in the flavour and fragrance industry, such as in food additives or perfumery .

properties

IUPAC Name

6-diethoxyphosphoryl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPDAWQDHZOHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (4-amino-1H-indol-6-yl)phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.